molecular formula C12H18ClN3 B13639108 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine

1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine

Cat. No.: B13639108
M. Wt: 239.74 g/mol
InChI Key: OBAUKLLCCJJDRT-UHFFFAOYSA-N
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Description

1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine is a chemical compound of interest in pharmaceutical and agrochemical research. While specific studies on this exact isomer are not available, research on its close structural analog, 1-((6-Chloropyridin-3-yl)methyl)-4-ethylpiperazine (CAS 1016745-43-9), provides insight into its potential applications . This class of piperazine derivatives substituted with a chloropyridinyl group is frequently explored for its biological activity. Compounds with this core structure are often investigated as agonists of neurotransmitter receptors, such as the dopamine D3 subtype, suggesting potential value in central nervous system (CNS) research for conditions like Parkinson's disease and mood disorders . The mechanism of action is theorized to involve the modulation of nicotinic acetylcholine receptors (nAChRs), a target for a class of compounds known as neonicotinoids, which disrupt neural signaling . From a chemical perspective, this compound serves as a versatile building block (synthon) for further synthetic elaboration. The reactive sites on the piperazine ring and the chloropyridinyl group allow for various chemical transformations, enabling medicinal chemists to create diverse libraries of compounds for structure-activity relationship (SAR) studies . As a standard handling practice, the compound should be stored in an inert atmosphere at 2-8°C . 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

1-[(2-chloropyridin-3-yl)methyl]-4-ethylpiperazine

InChI

InChI=1S/C12H18ClN3/c1-2-15-6-8-16(9-7-15)10-11-4-3-5-14-12(11)13/h3-5H,2,6-10H2,1H3

InChI Key

OBAUKLLCCJJDRT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine involves nucleophilic substitution reactions where the piperazine nitrogen attacks a chloropyridine derivative or its activated intermediate.

  • Route A: Direct Nucleophilic Substitution

    • Starting materials: 2-chloropyridine and 4-ethylpiperazine
    • Mechanism: The secondary amine of 4-ethylpiperazine is deprotonated by a base (commonly sodium hydride or potassium carbonate), generating a nucleophilic species that displaces a chlorine atom on 2-chloropyridine via an SNAr mechanism.
    • Solvents: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
    • Temperature: Elevated temperatures (typically 60–100°C) to facilitate substitution
    • Purification: Recrystallization or column chromatography to isolate the product with high purity
  • Route B: Via 2-Chloropyridin-3-ylmethanol Intermediate

    • Starting materials: 2-chloropyridin-3-ylmethanol and 4-ethylpiperazine
    • Activation: The hydroxyl group of the chloropyridinylmethanol is activated (e.g., converted to a leaving group) or used directly under basic conditions.
    • Reaction conditions: Similar bases and solvents as Route A; reaction proceeds via nucleophilic substitution at the benzylic position.
    • This method can offer better regioselectivity and yield in some cases.

Industrial Scale Production

  • Industrial synthesis typically adapts the above routes for larger scale, employing continuous flow reactors to improve heat and mass transfer, reaction control, and safety.
  • Automated systems optimize reagent addition and reaction monitoring.
  • Purification at scale involves advanced chromatographic techniques or crystallization under controlled conditions to ensure batch-to-batch consistency.
  • Catalysts or additives may be used to improve reaction rates or selectivity.

Reaction Conditions and Optimization Data

Parameter Typical Conditions Notes
Base Sodium hydride (NaH), K2CO3 Used to deprotonate piperazine nitrogen
Solvent DMF, THF Aprotic solvents favor nucleophilic substitution
Temperature 60–100°C Elevated temperature accelerates reaction
Reaction time 6–24 hours Depending on scale and method
Molar ratio (Piperazine:Chloropyridine) 1:1 to 1.2:1 Slight excess of nucleophile sometimes used
Purification Recrystallization, column chromatography To achieve >95% purity

Chemical Reaction Analysis

  • Oxidation: The compound can be oxidized to form N-oxides on the pyridine nitrogen, typically using oxidants like hydrogen peroxide or potassium permanganate.
  • Reduction: Piperazine ring reductions produce reduced derivatives; lithium aluminum hydride is an effective reducing agent.
  • Substitution: Further nucleophilic substitutions can modify the chloropyridinyl group, for example, replacing chlorine with methoxy or amino groups.

Literature and Patent Insights

  • According to BenchChem, the synthesis involves reacting 2-chloropyridine with 4-ethylpiperazine under basic conditions in DMF or THF at elevated temperatures, followed by purification steps.
  • A related patent (EP0556684A1) discusses processes for preparing 2-chloro-5-alkylaminomethylpyridines, which are structurally similar intermediates, emphasizing multi-step reactions without intermediate isolation, enhancing yield and purity.
  • Analogous compounds such as 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine are synthesized via reaction of 6-chloropyridin-3-ylmethanol with 4-ethylpiperazine, indicating that benzylic alcohol intermediates are viable synthetic handles.
  • Research articles demonstrate that substitution reactions on chloropyridinyl moieties with piperazine derivatives are common and can be optimized by varying bases, solvents, and temperature.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Bases Solvent Temperature Yield (%) Notes
Direct nucleophilic substitution 2-chloropyridine + 4-ethylpiperazine NaH or K2CO3 DMF or THF 60–100°C 70–85 Simple, widely used
Via chloropyridinylmethanol 2-chloropyridin-3-ylmethanol + 4-ethylpiperazine NaH or K2CO3 DMF 60–80°C 75–90 Improved regioselectivity
Industrial continuous flow Same as above Automated base addition DMF or THF Controlled >85 Enhanced reproducibility and scale

Chemical Reactions Analysis

Types of Reactions

1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The chloropyridine moiety can interact with active sites, while the piperazine ring provides structural stability and enhances binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Antiviral Potential

  • 4-Ethylpiperazine Derivatives : Derivatives such as 10b and 10c (with morpholine/piperidine substituents) demonstrated significant inhibition of respiratory syncytial virus (RSV) by targeting the F protein . The chloropyridine group in 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine may enhance binding to hydrophobic cavities in viral proteins.
  • Chlorophenyl Analogs: Compounds like 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine lack direct antiviral data but show affinity for monoamine oxidase (MAO) receptors, indicating divergent therapeutic applications .

Toxicity Profiles

  • Hemotoxicity : The 4-ethylpiperazine derivative 5b exhibited the highest hemolysis among tested compounds, while 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine ’s pyridine ring may reduce cytotoxicity by improving solubility .
  • Metabolic Stability : Pyridine-containing derivatives (e.g., 1-[(6-Bromo-3-pyridinyl)methyl]-4-ethylpiperazine ) are less prone to oxidative metabolism compared to phenyl-substituted analogs, as evidenced by QSPR modeling .

Biological Activity

1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₄ClN₃
Molecular Weight: Approximately 241.7 g/mol

The compound features a piperazine ring substituted with an ethyl group at the 4-position and a 2-chloropyridine moiety at the 1-position. This unique structure contributes to its biological reactivity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine exhibits significant antimicrobial activity. It has been studied for its effects against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors critical for microbial survival.

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. It appears to modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy. The specific molecular targets and pathways affected by this compound are still under exploration.

The biological activity of 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine is primarily attributed to its ability to interact with various enzymes and receptors. Its chlorinated pyridine moiety is thought to facilitate binding to these targets, leading to modulation of their activity. For instance, it may inhibit enzyme activity by occupying active sites, thereby preventing substrate access.

Research Findings and Case Studies

Recent studies have focused on elucidating the binding affinity of this compound to different biological targets. Below is a summary of key findings from various research efforts:

StudyBiological ActivityKey Findings
AntimicrobialExhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
AnticancerInduced apoptosis in cancer cell lines through caspase activation.
Enzyme InhibitionDemonstrated significant inhibition of target enzymes involved in metabolic pathways.

Synthesis

The synthesis of 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine typically involves the reaction of 2-chloropyridine with 4-ethylpiperazine under controlled conditions. The general synthetic pathway includes:

  • Preparation of Reactants: Obtain 2-chloropyridine and 4-ethylpiperazine.
  • Reaction Conditions: Combine reactants in a suitable solvent under reflux.
  • Isolation: Purify the product using standard techniques such as recrystallization or chromatography.

Future Directions

Given the promising biological activities exhibited by 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine, further research is warranted to explore:

  • In vivo Studies: Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies: Detailed investigations into the specific molecular interactions and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis: Identifying modifications that enhance efficacy or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((2-Chloropyridin-3-yl)methyl)-4-ethylpiperazine, and how can purity be maximized?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. Key steps include alkylation of the piperazine core and introduction of the chloropyridine moiety. Reaction conditions (e.g., anhydrous solvents like DMF or THF, temperatures of 60–80°C) and purification via column chromatography (silica gel, gradient elution) are critical for yield (>65%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • Methodology :

  • NMR (¹H/¹³C): Assigns proton environments (e.g., ethyl group at δ ~1.2 ppm, piperazine methylene protons at δ ~2.5–3.5 ppm) .
  • X-ray crystallography : Resolves 3D conformation (e.g., chair/boat piperazine conformation, chloropyridine orientation) using SHELX software for refinement .
  • HRMS : Validates molecular formula (C₁₁H₁₅ClN₃) with <2 ppm error .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodology :

  • Radioligand binding assays : Quantify affinity for serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) using tritiated ligands .
  • Functional cAMP assays : Assess GPCR modulation in transfected HEK293 cells .

Q. What are the key considerations for handling and storing this compound?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent degradation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Dispose via licensed waste management to avoid environmental release .

Advanced Research Questions

Q. How does the 3D conformation of the compound influence its interaction with biological targets?

  • Methodology :

  • Molecular docking : Predict binding poses using AutoDock Vina with receptor crystal structures (e.g., 5-HT₁A PDB:6WGT). Chloropyridine orientation and piperazine flexibility impact binding pocket occupancy .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS). Hydrophobic interactions with ethyl groups enhance residence time .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data?

  • Methodology :

  • Systematic substituent variation : Compare analogs (e.g., 4-ethyl vs. 4-isopropyl piperazine) to isolate electronic/steric effects. Use SPR (surface plasmon resonance) to quantify binding kinetics .
  • Meta-analysis : Aggregate data from receptor panels (e.g., Eurofins CEREP profiles) to identify off-target effects causing discrepancies .

Q. What computational methods predict the compound’s ADMET properties?

  • Methodology :

  • SwissADME : Predicts BBB permeability (logBB >0.3) and CYP450 inhibition (CYP2D6 risk: high). Adjust logP (~2.8) via substituent modification to optimize bioavailability .
  • ProTox-II : Flags potential hepatotoxicity (e.g., mitochondrial membrane disruption) for in vitro validation .

Q. How to design derivatives to improve selectivity for specific receptors?

  • Methodology :

  • Bioisosteric replacement : Replace chloropyridine with fluorophenyl (e.g., 1-((2-Fluoropyridin-3-yl)methyl)-4-ethylpiperazine) to reduce off-target binding. Use FEP (free energy perturbation) calculations to optimize ΔΔG .
  • Pharmacophore modeling : Map essential features (e.g., H-bond acceptor at pyridine N, hydrophobic pocket occupancy) using Discovery Studio .

Notes

  • Contradictory Data : Discrepancies in SAR may arise from assay conditions (e.g., cell type, ligand concentration). Validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Safety : Follow TCI America guidelines for corrosive materials (e.g., immediate rinsing for skin contact) .

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